Tetrahydrothiophene-2-carbonitrile
Overview
Description
Tetrahydrothiophene-2-carbonitrile is a useful research compound. Its molecular formula is C5H7NS and its molecular weight is 113.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Tetrahydrothiophene-2-Carbonitriles : Through the addition of 2-tert-butyl-thioacrylonitrile to different olefins, including N-phenyl maleic imide and maleic anhydride, tetrahydrothiophene-2-carbonitriles were successfully synthesized (Döpp & Libera, 1983).
Anodic Cyanation of Tetramethylthiophene : The electrooxidation of tetramethylthiophene, in the presence of sodium cyanide, led to the production of various derivatives including 2,5-dihydro-5-methoxy-2,3,4,5-tetramethylthiophene-2-carbonitrile (Yoshida, Takeda, & Minagawa, 1991).
Electropolymerization of Tetrathiophene : A study focused on the electropolymerization of tetrathiophene, examining various solvents and conditions, which is relevant for film formation in electronic and optoelectronic materials (Sarac, Evans, Serantoni, & Cunnane, 2003).
Corrosion Inhibition : Derivatives of tetrahydrothiophene carbonitrile, specifically [2,2′:5′,2″-terthiophene]-5-carbonitrile, showed effective inhibition of carbon steel corrosion in acidic solutions, providing insights into corrosion resistance mechanisms (Bedair, Fouda, Ismail, & Mostafa, 2018).
Dyes and Pigments : Certain tetrahydrothiophene derivatives were used in the synthesis of azo dyes, showcasing their utility in coloration and fastness properties on textiles (Sabnis & Rangnekar, 1989).
Pharmaceutical Applications : Optically active tetrahydrothiophenes, synthesized via organocatalytic domino reactions, have potential applications in biochemistry, pharmaceutical science, and nanoscience (Brandau, Maerten, & Jørgensen, 2006).
Antitumor Activities : A 2-aminothiophene derivative demonstrated potential anti-proliferative activity against human cancer cell lines, highlighting its potential in cancer research and treatment (Ferreira et al., 2018).
Hydrodesulfurization Reactions : Studies on the reactions of tetrahydrothiophene with Mo(110) surfaces have provided insights into hydrodesulfurization, a key process in petroleum refining (Roberts & Friend, 1986).
Safety and Hazards
According to the safety data sheet, Tetrahydrothiophene-2-carbonitrile is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist, or gas, and ensure adequate ventilation .
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future directions of Tetrahydrothiophene-2-carbonitrile could be in the development of new compounds with desired properties and applications in various fields .
Mechanism of Action
Target of Action
Tetrahydrothiophene-2-carbonitrile is a derivative of thiophene, a heterocyclic compound that has been the focus of many scientists due to its potential as a biologically active compound . Thiophene derivatives have been used in various applications, from industrial chemistry and material science as corrosion inhibitors to the advancement of organic semiconductors . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets due to their diverse biological effects . For instance, some thiophene derivatives are known to block voltage-gated sodium channels . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biological effects, suggesting they may interact with multiple biochemical pathways
Result of Action
As a derivative of thiophene, it may share some of the biological effects associated with thiophene derivatives, such as anticancer, anti-inflammatory, and antimicrobial properties . .
Biochemical Analysis
Biochemical Properties
Tetrahydrothiophene-2-carbonitrile plays a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not well-studied. Thiophene derivatives have been shown to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Properties
IUPAC Name |
thiolane-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c6-4-5-2-1-3-7-5/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHCAJNRBFUGJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549188 | |
Record name | Thiolane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112212-94-9 | |
Record name | Thiolane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.